molecular formula C11H12ClN5O B5975713 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No. B5975713
M. Wt: 265.70 g/mol
InChI Key: BLWYWJRFENXUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide, also known as CPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTB belongs to the class of tetrazole-based compounds and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA-A receptor, 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide can increase the inhibitory tone in the brain, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to produce a range of biochemical and physiological effects. It has been shown to increase GABA-A receptor activity, reduce glutamate release, and enhance the expression of brain-derived neurotrophic factor (BDNF) in the brain. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor activity, which is critical for studying its effects on various physiological and pathological processes. However, one of the limitations of using 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the study of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to enhance BDNF expression, which is critical for neuronal survival and plasticity. Another area of interest is its potential use in the treatment of anxiety and depression. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit anxiolytic and antidepressant properties in animal models, which may translate to its use in humans. Finally, further studies are needed to elucidate the exact mechanism of action of 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide and its potential side effects.
Conclusion:
In conclusion, 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide is a promising compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high potency and selectivity for the GABA-A receptor make it an ideal candidate for studying the effects of GABAergic modulation on brain function. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its clinical efficacy in humans.

Synthesis Methods

4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been synthesized using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl chloride with propylamine to form 4-chlorobenzoylpropylamine, which is then reacted with sodium azide to form 4-chloro-N-propyl-2-azidobenzamide. Finally, the azide group is reduced using hydrogen gas and palladium on carbon to form 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide.

Scientific Research Applications

4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. 4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-chloro-N-propyl-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O/c1-2-5-13-11(18)9-4-3-8(12)6-10(9)17-7-14-15-16-17/h3-4,6-7H,2,5H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWYWJRFENXUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-propyl-2-(1H-tetrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.